molecular formula C14H16N2O3S2 B2584219 3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 2305573-45-7

3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2584219
CAS RN: 2305573-45-7
M. Wt: 324.41
InChI Key: UMCCIAKWMSVNSM-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine derivatives are a class of compounds that have been of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a five-membered heteroaromatic ring fused with a pyridine ring .


Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives can undergo a variety of chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine derivatives contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Future Directions

Given the wide range of biological activities associated with thieno[2,3-b]pyridine derivatives, these compounds continue to be of interest in drug design and medicinal chemistry . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities.

properties

IUPAC Name

3,4-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-5-7-16-14-11(9)10(2)12(20-14)13(17)15-6-4-8-21(3,18)19/h4-5,7-8H,6H2,1-3H3,(H,15,17)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCIAKWMSVNSM-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)NCC=CS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)NC/C=C/S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide

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